molecular formula C16H15N3O B2752147 2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396874-93-3

2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B2752147
CAS No.: 1396874-93-3
M. Wt: 265.316
InChI Key: WLIKBCWTAJMNHF-UHFFFAOYSA-N
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Description

2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a compound that belongs to the class of heterocyclic organic compounds These compounds are characterized by the presence of a pyrazolo[1,5-a]pyridine ring system, which is fused with a benzamide moiety

Scientific Research Applications

2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-cancer and anti-inflammatory drugs.

    Materials Science: The compound’s unique structural properties make it suitable for use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Future Directions

The future directions for the study of “2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” would likely involve further synthesis and characterization studies, as well as investigations into its potential biological activities .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide are not fully understood yet. Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications due to their tunable photophysical properties . These compounds interact with various biomolecules, and the nature of these interactions is influenced by the presence of electron-donating groups (EDGs) at specific positions on the fused ring .

Cellular Effects

The cellular effects of this compound are currently unknown. Compounds with similar structures have shown significant cytotoxic activities against various cell lines . For instance, certain pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. Compounds with similar structures have been found to inhibit CDK2, a kinase that is an appealing target for cancer treatment . These compounds exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-studied. Compounds with similar structures have shown significant inhibitory activity over time .

Metabolic Pathways

The metabolic pathways involving this compound are not known. Compounds with similar structures have been used in the synthesis of various antitubercular agents .

Subcellular Localization

The subcellular localization of this compound is not known. The localization of similar compounds can be influenced by various factors, including targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves the condensation of 2-methylbenzoyl chloride with pyrazolo[1,5-a]pyridine-3-methanamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: N-oxides of the pyrazolo[1,5-a]pyridine ring.

    Reduction: Amine derivatives of the benzamide moiety.

    Substitution: Nitro or halogenated derivatives of the benzamide moiety.

Mechanism of Action

The mechanism of action of 2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved. The pathways affected by this compound include signal transduction pathways and metabolic pathways, which are crucial for cellular function and homeostasis.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide: shares structural similarities with other pyrazolo[1,5-a]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzamide moiety. This structural feature imparts distinct physicochemical properties, such as solubility and stability, which can influence its biological activity and suitability for various applications. Additionally, the compound’s ability to undergo diverse chemical reactions makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic and industrial applications.

Properties

IUPAC Name

2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-12-6-2-3-7-14(12)16(20)17-10-13-11-18-19-9-5-4-8-15(13)19/h2-9,11H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIKBCWTAJMNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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